molecular formula C24H35NO18 B013782 4-Nitrophenyl beta-D-cellotrioside CAS No. 106927-48-4

4-Nitrophenyl beta-D-cellotrioside

Cat. No. B013782
M. Wt: 625.5 g/mol
InChI Key: BETIRLUWOMCBBJ-ZENQEEDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenyl beta-D-cellotrioside is a chemical compound utilized in biochemical research for studying enzyme activities, particularly in the context of glycosidases and glycosyltransferases. This compound serves as a model substrate to investigate the mechanism of carbohydrate-processing enzymes.

Synthesis Analysis

The synthesis of 4-Nitrophenyl beta-D-cellotrioside and related compounds typically involves the glycosylation reactions where a glycosyl donor is coupled to a nitrophenyl aglycone in the presence of a catalyst. For example, the synthesis of similar nitrophenyl glycosides has been achieved through enzymatic methods, providing yields up to 60% while preserving stereo- and regioselectivity (Remenyik et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds like 4-Nitrophenyl beta-D-cellotrioside can be characterized using spectroscopic techniques such as FT-IR, NMR, and UV-Visible spectrometry. Computational studies, including density functional theory (DFT), provide insights into the stable conformations, molecular interactions, and electronic properties of these molecules. For instance, DFT and Hartree-Fock (HF) methods have been employed to analyze the crystal structure and electronic transitions of related nitrophenyl compounds (Neha Kumari et al., 2023).

Chemical Reactions and Properties

4-Nitrophenyl beta-D-cellotrioside participates in enzymatic hydrolysis and transglycosylation reactions. These reactions are crucial for understanding the substrate specificity and mechanism of action of cellulases and other glycoside hydrolases. The hydrolysis of related p-nitrophenyl glycosides by enzymes has been extensively studied to elucidate the kinetics and mechanism of these biochemical processes (John W. Dingee et al., 2010).

Physical Properties Analysis

The physical properties of 4-Nitrophenyl beta-D-cellotrioside, such as solubility, melting point, and crystallinity, can be influenced by its molecular structure. X-ray diffraction and scanning electron microscopy are tools commonly used to study the crystalline structure and morphology of similar compounds. The presence of nitro groups contributes to the compound's ability to form gels in organic solvents, indicating significant intermolecular interactions (Pengchong Xue et al., 2014).

Scientific Research Applications

  • Enzyme Synthesis and Transglycosylation : A study by Remenyik et al. (2003) explored the use of a Tyr151Met mutant of human salivary alpha-amylase in synthesizing 4-nitrophenyl maltosides with up to 60% yield, maintaining stereo- and regioselectivity. This research highlights the potential of enzyme modification for specific biochemical syntheses (Remenyik et al., 2003).

  • Analytical Methodology : Almási et al. (2006) developed an ion-pair HPLC method for the simultaneous quantitation of 4-nitrophenol and its glucuronide and sulfate conjugates. This technique is valuable for small intestine perfusion experiments in rats, demonstrating its application in pharmacological and toxicological studies (Almási et al., 2006).

  • Enzymatic Hydrolysis and Bioconversion : Research by Kawaminami et al. (1995) showed that Bacillus endoglucanase in family D catalyzes the stereoselective hydrolysis of p-nitrophenyl beta-D-cellotrioside, leading to the generation of alpha-cellobiose. This study contributes to our understanding of enzymatic mechanisms and potential applications in biomass conversion (Kawaminami et al., 1995).

  • Cellulase Activity and Biofuel Production : The work of Bronnenmeier et al. (1995) on enzymes from Thermotoga maritima, including their cellulase activity, is significant for the degradation of cellulosic materials. Such studies are crucial for advancing biofuel production and understanding biodegradation processes (Bronnenmeier et al., 1995).

  • Enzyme Characterization : The study by Yan and Lin (1998) on beta-Glucosidase II from Aspergillus niger demonstrates the enzyme's hydrolysis and transglucosylation activities, contributing to our knowledge of enzyme behaviors under various conditions, which is vital for industrial applications such as in food processing and detergents (Yan & Lin, 1998).

Safety And Hazards

The safety data sheet for 4-Nitrophenyl β-D-cellotrioside indicates that it should be stored at -20°C . It is not for human or veterinary use . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO18/c26-5-10-13(29)14(30)17(33)23(39-10)42-21-12(7-28)41-24(19(35)16(21)32)43-20-11(6-27)40-22(18(34)15(20)31)38-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETIRLUWOMCBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399334
Record name 4-Nitrophenyl |A-D-cellotrioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

CAS RN

106927-48-4
Record name 4-Nitrophenyl |A-D-cellotrioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
PS De, T Glass, M Stein, T Spitzlei, A Raguin - Computational and …, 2023 - Elsevier
Enzymatic digestion of lignocellulosic plant biomass is a key step in bio-refinery approaches for the production of biofuels and other valuable chemicals. However, the recalcitrance of …

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